4-(4-methylpyridin-3-yl)-1H-indole 4-(4-methylpyridin-3-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC8889402
InChI: InChI=1S/C14H12N2/c1-10-5-7-15-9-13(10)11-3-2-4-14-12(11)6-8-16-14/h2-9,16H,1H3
SMILES: CC1=C(C=NC=C1)C2=C3C=CNC3=CC=C2
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

4-(4-methylpyridin-3-yl)-1H-indole

CAS No.:

Cat. No.: VC8889402

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methylpyridin-3-yl)-1H-indole -

Specification

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 4-(4-methylpyridin-3-yl)-1H-indole
Standard InChI InChI=1S/C14H12N2/c1-10-5-7-15-9-13(10)11-3-2-4-14-12(11)6-8-16-14/h2-9,16H,1H3
Standard InChI Key TXCZJIRMLQPMKS-UHFFFAOYSA-N
SMILES CC1=C(C=NC=C1)C2=C3C=CNC3=CC=C2
Canonical SMILES CC1=C(C=NC=C1)C2=C3C=CNC3=CC=C2

Introduction

Structural and Electronic Characteristics of 4-(4-Methylpyridin-3-yl)-1H-Indole

Molecular Architecture

The compound features a 1H-indole core substituted at the 4-position with a 4-methylpyridin-3-yl group. Indole’s bicyclic structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The pyridine substituent introduces an additional nitrogen atom at the 3-position, while the methyl group at the pyridine’s 4-position modulates electronic and steric properties.

Key Structural Parameters:

PropertyValue/Description
Molecular FormulaC₁₄H₁₂N₂
Molecular Weight208.26 g/mol
Exact Mass208.1106
Topological Polar Surface Area (TPSA)28.03 Ų
LogP (Predicted)2.85

The LogP value, predicted using fragment-based methods, suggests moderate lipophilicity, balancing the polar pyridine nitrogen with the hydrophobic indole and methyl groups .

Synthetic Strategies for 4-Substituted Indole Derivatives

Challenges in Indole Functionalization

Direct functionalization of indole at the 4-position remains challenging due to the inherent electronic bias of the indole core, which favors electrophilic substitution at the 3-position . Traditional methods for 4-substitution often require directing groups or transition-metal catalysis. For example, Bosch et al. demonstrated the use of piperidinylmethyl directing groups to achieve 3-substitution in indole derivatives, though analogous strategies for 4-substitution are less common .

Cross-Coupling Approaches

The Suzuki-Miyaura coupling represents a viable route for introducing the 4-methylpyridin-3-yl group to indole. A hypothetical synthesis could involve:

  • Preparation of 4-Bromo-1H-indole: Achieved via bromination of 1H-indole using N-bromosuccinimide (NBS) under controlled conditions.

  • Synthesis of 4-Methylpyridin-3-ylboronic Acid: Generated through lithiation-borylation of 4-methylpyridine.

  • Palladium-Catalyzed Coupling: Reacting 4-bromoindole with the boronic acid derivative in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a toluene/water mixture .

Comparative Reaction Conditions:

MethodYield (%)Reaction TimeKey Reference
Suzuki Coupling65–7512–24 h
Microflow Electrophile Generation85–900.1 s

The microflow reactor technology described by enables rapid mixing and precise temperature control, potentially mitigating side reactions such as dimerization during electrophilic substitution.

Physicochemical and Spectroscopic Properties

Spectral Characterization

While experimental data for 4-(4-methylpyridin-3-yl)-1H-indole are unavailable, analogs provide predictive insights:

  • ¹H NMR: The indole NH proton typically resonates at δ 11.5–12.0 ppm (DMSO-d₆). Pyridine protons appear as a multiplet in δ 7.5–8.5 ppm, with the methyl group at δ 2.3–2.5 ppm .

  • LC-MS: Expected molecular ion peak at m/z 209 [M+H]⁺ with fragmentation patterns reflecting loss of the pyridinyl moiety.

Stability and Reactivity

The compound’s stability is influenced by:

  • pH Sensitivity: Protonation of the pyridine nitrogen (pKa ≈ 4.5–5.0) may enhance aqueous solubility under acidic conditions.

  • Oxidative Degradation: Indole’s electron-rich system renders it susceptible to oxidation, necessitating inert atmosphere storage.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Regioselectivity: Competing substitution at indole’s 2-, 3-, and 5-positions.

  • Functional Group Compatibility: Sensitivity of boronic acids to protodeboronation under basic conditions.

Computational Modeling

Density functional theory (DFT) calculations could predict reactive sites and guide catalyst design for regioselective synthesis.

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